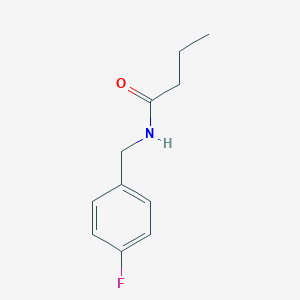

N-(4-fluorobenzyl)butanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14FNO |

|---|---|

Molecular Weight |

195.23 g/mol |

IUPAC Name |

N-[(4-fluorophenyl)methyl]butanamide |

InChI |

InChI=1S/C11H14FNO/c1-2-3-11(14)13-8-9-4-6-10(12)7-5-9/h4-7H,2-3,8H2,1H3,(H,13,14) |

InChI Key |

UIAOTXPMIPPJRL-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NCC1=CC=C(C=C1)F |

Canonical SMILES |

CCCC(=O)NCC1=CC=C(C=C1)F |

Origin of Product |

United States |

Foundational & Exploratory

Unlocking the Therapeutic Potential of N-(4-fluorobenzyl)butanamide: A Technical Guide to Target Identification and Validation

Abstract

N-(4-fluorobenzyl)butanamide is a synthetic compound with a chemical structure suggestive of potential biological activity. However, its specific molecular targets and therapeutic applications remain unelucidated. This technical guide provides a comprehensive, hypothesis-driven framework for researchers, scientists, and drug development professionals to systematically investigate the potential therapeutic targets of this compound. By integrating computational prediction with a multi-tiered experimental validation workflow, this document outlines a clear pathway from initial hypothesis generation to preclinical assessment. We detail robust protocols for in silico analysis, phenotypic screening, and target-specific assays, including those for peroxisome proliferator-activated receptors (PPARs), G-protein coupled receptors (GPCRs) such as cannabinoid and serotonin receptors, and various enzymes. This guide is intended to serve as a foundational resource for initiating and advancing the exploration of this compound as a potential therapeutic agent.

Introduction

The quest for novel therapeutics often begins with the identification of small molecules that exhibit desirable biological effects. This compound presents such an opportunity. Its structure, featuring a fluorobenzyl group and a butanamide core, is reminiscent of moieties found in compounds with known pharmacological activities. The presence of a fluorine atom can enhance metabolic stability and binding affinity, making it an attractive feature in drug design.

Despite its intriguing structure, the biological targets of this compound have not been reported in the scientific literature. This whitepaper, therefore, adopts a proactive and systematic approach to unravel its therapeutic potential. We eschew a rigid, templated format in favor of a logical, field-proven progression of scientific inquiry. Our methodology is grounded in the principles of modern drug discovery, commencing with broad, computational predictions and progressively narrowing the focus through rigorous experimental validation.

This guide is structured to empower researchers with both the conceptual framework and the practical methodologies required to:

-

Generate a panel of putative molecular targets for this compound using state-of-the-art in silico techniques.

-

Employ phenotypic screening to discern the compound's effects in complex biological systems, thereby guiding target identification.

-

Execute a battery of in vitro assays to validate predicted targets and elucidate the mechanism of action.

-

Outline a preclinical pathway to assess the therapeutic relevance of the identified targets.

Each section is designed to be a self-validating system, with clear causality behind the proposed experimental choices, ensuring scientific integrity and trustworthiness.

Part 1: In Silico and Computational Target Prediction

The initial step in characterizing a novel compound is to leverage computational tools to predict its likely biological targets. This in silico approach is cost-effective and can rapidly generate a set of testable hypotheses.[1][2] The underlying principle is that molecules with similar structures often interact with similar protein targets.[1]

Ligand-Based Target Prediction

This approach relies on the chemical structure of this compound to identify known protein targets of structurally similar compounds.[1]

Methodology:

-

Chemical Structure Input: The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound will be used as the input for various target prediction platforms.

-

Database Searching: Utilize publicly available and commercial databases that correlate chemical structures with biological activities. Examples include ChEMBL, PubChem, and various proprietary databases.

-

Similarity Metrics: Employ Tanimoto coefficient and other similarity indices to quantify the structural resemblance to compounds with known targets.

-

Target Prioritization: The output will be a list of potential targets, ranked by the similarity of their known ligands to this compound.

Structure-Based Target Prediction (Reverse Docking)

If a three-dimensional structure of this compound is generated, it can be virtually screened against a library of protein binding sites.[2][3]

Methodology:

-

3D Conformer Generation: Generate a low-energy 3D conformation of this compound using computational chemistry software.

-

Protein Target Library: Utilize a library of 3D protein structures, such as the Protein Data Bank (PDB), focusing on druggable protein families (e.g., GPCRs, kinases, nuclear receptors).

-

Docking Simulation: Employ docking algorithms to predict the binding affinity and pose of this compound within the binding sites of the protein library.

-

Scoring and Ranking: Rank potential targets based on the predicted binding energy and other scoring functions.

Diagram 1: In Silico Target Prediction Workflow

Caption: A tiered approach for in vitro screening and hit identification.

Part 3: Elucidating the Mechanism of Action

Once a primary target is validated from Tier 2 screening, a deeper investigation into the mechanism of action (MoA) is crucial.

Biochemical and Biophysical Assays

These assays provide quantitative data on the interaction between this compound and its target protein.

Methodology:

-

Saturation Radioligand Binding:

-

Protocol: If the target is a receptor, perform saturation binding experiments using a radiolabeled form of this compound (if synthesizable) or a known radioligand to determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax). [4] * Rationale: To quantify the affinity of the compound for its target.

-

-

Enzyme Inhibition Assays:

-

Protocol: If the target is an enzyme, perform kinetic studies in the presence of varying concentrations of this compound and the enzyme's substrate. Determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki).

-

Rationale: To characterize the compound's effect on enzyme activity.

-

-

Surface Plasmon Resonance (SPR):

-

Protocol: Immobilize the purified target protein on a sensor chip. Flow different concentrations of this compound over the chip and measure the change in refractive index to determine association (ka) and dissociation (kd) rate constants.

-

Rationale: To obtain real-time kinetic data of the compound-target interaction.

-

Cellular Pathway Analysis

This step connects the molecular interaction to a cellular response.

Methodology:

-

Downstream Signaling Western Blots:

-

Protocol: Treat relevant cells with this compound for various times. Lyse the cells and perform Western blotting to detect changes in the phosphorylation status or expression levels of key downstream signaling proteins (e.g., ERK, Akt, CREB for GPCRs; target gene products for nuclear receptors).

-

Rationale: To confirm that target engagement leads to modulation of the expected signaling pathway.

-

-

Gene Expression Profiling:

-

Protocol: Treat cells with the compound and extract RNA. Perform RNA-sequencing or qPCR arrays to analyze changes in the expression of genes known to be regulated by the identified target.

-

Rationale: To understand the global transcriptional changes induced by the compound.

-

Table 2: Mechanism of Action Elucidation

| Assay | Purpose | Key Parameters |

| Saturation Binding | Quantify binding affinity | Kd, Bmax |

| Enzyme Kinetics | Characterize enzyme inhibition | Ki, Mode of Inhibition |

| Surface Plasmon Resonance | Determine binding kinetics | ka, kd, KD |

| Western Blotting | Analyze downstream signaling | Phospho-protein levels |

| Gene Expression Profiling | Assess transcriptional changes | Differential gene expression |

Part 4: Preclinical Therapeutic Potential Assessment

The final step is to translate the in vitro findings into a potential therapeutic context using relevant disease models. The choice of in vivo models will be dictated by the validated target and its known role in pathophysiology.

-

If the target is PPARδ: The therapeutic potential in metabolic diseases could be explored. [5][6]Animal models of obesity, dyslipidemia, and type 2 diabetes (e.g., db/db mice, high-fat diet-fed mice) would be appropriate. [7][8][9]* If the target is a Cannabinoid Receptor: The therapeutic potential in pain, inflammation, or neurodegenerative diseases could be investigated. [10][11][12][13][14]Models of neuropathic pain (e.g., chronic constriction injury), inflammation (e.g., carrageenan-induced paw edema), or Alzheimer's disease (e.g., 5xFAD mice) would be relevant.

-

If the target is the 5-HT2A Receptor: The therapeutic potential in neuropsychiatric disorders could be assessed. [15][16]Behavioral models of psychosis (e.g., DOI-induced head-twitch response) or depression (e.g., forced swim test) could be employed.

Conclusion

This compound is a compound of interest for which a clear biological target has yet to be defined. This technical guide provides a robust, multi-faceted strategy for its systematic evaluation. By commencing with a broad computational screen and progressively refining the investigation through phenotypic and target-based assays, researchers can efficiently identify and validate its molecular targets. The detailed methodologies and logical workflows presented herein are designed to facilitate a thorough and scientifically rigorous exploration of this compound, ultimately paving the way for the potential discovery of a novel therapeutic agent.

References

- Gfeller, D., & Michielin, O. (2020). Computational/in silico methods in drug target and lead prediction. PMC.

- Creative Biolabs. (n.d.). In Silico Target Prediction.

- Luo, H., et al. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery.

- IEEE Xplore. (2022). Computational Drug Target Prediction: Benchmark and Experiments.

- ChemHelp ASAP. (2023). in silico assays & screening for drug binding. YouTube.

- Schneider, G. (n.d.). Selected target prediction tools available on the Internet.

- MDPI. (n.d.). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets.

- Drug Discovery World. (2026). Beyond serendipity: rational design and AI's expansion of the undruggable target landscape.

- Swinney, D. C. (2023). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. PMC.

- Pharmaceuticals. (2025). Therapeutic Potential of Cannabinoid Receptors Type 1 and 2—Novel Insights for Enhancing the Chance of Clinical Success. PMC - PubMed Central.

- Bio-protocol. (n.d.). 2.6. Cannabinoid Receptor Binding Assay.

- PubMed. (n.d.). [Establishment of a cell-based high-throughput screening model for PPARdelta agonists].

- PubMed Central. (n.d.). Therapeutic Potential of Peroxisome Proliferator-Activated Receptor (PPAR) Agonists in Substance Use Disorders.

- Google Patents. (n.d.). US10597363B2 - Methods for preparing N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)

- Nichols, D. E., & Nichols, C. D. (2008).

- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.

- Pacher, P., & Mechoulam, R. (2006).

- PubMed. (n.d.). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)

- DiVA portal. (2013). 5-HT2A : a serotonin receptor with a possible role in joint diseases.

- BMG Labtech. (n.d.). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay.

- Gifford Bioscience. (n.d.). Radioligand Binding Assay.

- Patsnap Synapse. (2024). What are PPAR agonists and how do they work?.

- Chemspace. (2026). Phenotypic Screening in Drug Discovery Definition & Role.

- INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Beta/Delta Reporter Assay System.

- Wikipedia. (n.d.). 5-HT2A receptor.

- Bylund, D. B. (n.d.). Radioligand binding methods: practical guide and tips. PubMed.

- MDPI. (n.d.). Therapeutic Potential of Peroxisome Proliferator-Activated Receptor (PPAR) Agonists in Substance Use Disorders.

- accessdata.fda.gov. (1989). 21035 Keppra Clinical Pharmacology Biopharmaceutics Review Part 2.

- BMG Labtech. (n.d.). Differential binding of ∆9-tetrahydrocannabinol derivatives to type 1 cannabinoid receptors (CB1).

- Frontiers. (n.d.). The role of serotonin 5-HT2A receptors in memory and cognition.

- Barish, G. D., Narkar, V. A., & Evans, R. M. (2006). PPAR delta as a therapeutic target in metabolic disease. PMC - NIH.

- MDPI. (n.d.).

- ACS Publications. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα)

- NIH. (2016). Synthesis, Antifungal Evaluation and In Silico Study of N-(4-Halobenzyl)amides.

- PubMed. (n.d.). Functions of 5-HT2A receptor and its antagonists in the cardiovascular system.

- PrepChem.com. (n.d.). Synthesis of 4-bromo-N-(4-hydroxyphenyl)butanamide.

- Wikipedia. (n.d.). GW501516.

- Celtarys Research. (2025). Cannabinoid Receptor Binding and Assay Tools.

- Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery.

- eScholarship. (n.d.). Modulation of CB1 Cannabinoid Receptor by Allosteric Ligands: Pharmacology and Therapeutic Opportunities.

- Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions.

- PNAS. (2017). Rationally designed PPARδ-specific agonists and their therapeutic potential for metabolic syndrome.

- Revvity. (n.d.). Radiometric Ligand-Binding Assays.

- PubMed Central. (n.d.). The therapeutic potential of drugs that target cannabinoid receptors or modulate the tissue levels or actions of endocannabinoids.

- Sygnature Discovery. (n.d.). Phenotypic Screening - BioScience.

- MDPI. (2024).

- Indigo Biosciences. (n.d.). Human CB1R Reporter Assay Kit.

- YouTube. (2021).

Sources

- 1. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 3. mdpi.com [mdpi.com]

- 4. biophysics-reports.org [biophysics-reports.org]

- 5. PPAR delta as a therapeutic target in metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. What are PPAR agonists and how do they work? [synapse.patsnap.com]

- 8. Therapeutic Potential of Peroxisome Proliferator-Activated Receptor (PPAR) Agonists in Substance Use Disorders: A Synthesis of Preclinical and Human Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Therapeutic Potential of Cannabinoid Receptors Type 1 and 2—Novel Insights for Enhancing the Chance of Clinical Success - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Therapeutic potential of cannabinoid receptor ligands: current status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. escholarship.org [escholarship.org]

- 14. The therapeutic potential of drugs that target cannabinoid receptors or modulate the tissue levels or actions of endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Serotonin 5-HT2A Receptor Function as a Contributing Factor to Both Neuropsychiatric and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | The role of serotonin 5-HT2A receptors in memory and cognition [frontiersin.org]

Solubility, stability, and physicochemical properties of N-(4-fluorobenzyl)butanamide

Technical Guide: Physicochemical Profiling of N-(4-fluorobenzyl)butanamide

Executive Summary

This compound (CAS: 365-18-4 / PubChem CID: 3529002) is a lipophilic amide derivative structurally related to the capsaicinoid and N-benzylamide pharmacophores.[1] Often utilized as a fragment in fragment-based drug discovery (FBDD) or as a metabolic probe, its physicochemical profile is defined by the stability of the amide bond and the lipophilicity imparted by the fluorobenzyl moiety.[1]

This guide provides a comprehensive technical roadmap for the characterization of this compound. It synthesizes computed physicochemical descriptors with rigorous, self-validating experimental protocols for determining solubility and stability, compliant with ICH Q1A and Q2 standards.

Molecular Identity & In Silico Profiling

Before wet-lab characterization, we establish the computational baseline.[1] The presence of the para-fluorine atom is a critical design element, intended to block metabolic oxidation at the C4 position of the aromatic ring, thereby enhancing metabolic stability compared to the non-fluorinated benzyl analog.[1]

Table 1: Physicochemical Identity & Computed Descriptors

| Property | Value / Descriptor | Significance |

| IUPAC Name | N-[(4-fluorophenyl)methyl]butanamide | Official nomenclature |

| Formula | C₁₁H₁₄FNO | -- |

| Molecular Weight | 195.23 g/mol | Fragment-like (<300 Da) |

| LogP (Consensus) | 2.2 – 2.5 (Predicted) | Moderate lipophilicity; likely CNS penetrant |

| pKa (Acid/Base) | Neutral (Amide pKa < 0) | Critical: Solubility will be pH-independent in the physiological range (pH 1–8).[1] |

| H-Bond Donors | 1 (Amide NH) | -- |

| H-Bond Acceptors | 2 (Carbonyl O, Fluorine) | -- |

| Rotatable Bonds | 4 | High flexibility |

Solubility Characterization

Because this compound lacks an ionizable center in the physiological pH range, its aqueous solubility is driven by its intrinsic solubility (

Thermodynamic Solubility Protocol (Shake-Flask Method)

Objective: Determine the saturation solubility (

Reagents:

-

Media: Double-distilled water, pH 1.2 (0.1N HCl), pH 6.8 (Phosphate buffer), FaSSIF (Fasted State Simulated Intestinal Fluid).[1]

-

Standard: this compound (>98% purity).[1]

Workflow:

-

Saturation: Add excess solid compound (~5 mg) to 1.5 mL of each medium in borosilicate glass vials.

-

Equilibration: Incubate at 37°C ± 0.5°C with constant agitation (rotary shaker) for 24–48 hours.

-

Separation: Centrifuge at 13,000 rpm for 10 minutes or filter using a 0.22 µm PVDF filter (pre-saturated to prevent drug adsorption).

-

Quantification: Analyze supernatant via HPLC-UV (254 nm).

Diagram 1: Solubility Determination Workflow

Caption: Step-by-step workflow for thermodynamic solubility determination ensuring saturation equilibrium.

Solubility Expectations & Solvent Selection

Based on the LogP (~2.3), the compound exhibits poor aqueous solubility (< 0.1 mg/mL) but high solubility in organic solvents.[1]

-

Water: < 100 µg/mL (Predicted)[1]

-

Ethanol: > 20 mg/mL

-

DMSO: > 50 mg/mL

-

Recommendation: For biological assays, prepare stock solutions in DMSO at 10–20 mM.

Stability Profile

The amide bond is generally robust, but the specific electronic effects of the 4-fluorobenzyl group can influence hydrolysis rates under stress.[1]

Forced Degradation Protocol (Stress Testing)

Objective: Identify degradation products and shelf-life risks.

Experimental Matrix:

| Stress Condition | Reagent/Condition | Duration | Target |

|---|---|---|---|

| Acid Hydrolysis | 1N HCl, 60°C | 24 hours | Amide bond cleavage |

| Base Hydrolysis | 1N NaOH, 60°C | 24 hours | Amide bond cleavage |

| Oxidation | 3% H₂O₂ | 4 hours | Benzylic oxidation |

| Photostability | UV/Vis (1.2 million lux[1]·h) | 24 hours | Fluorine elimination (rare) |[1]

Degradation Pathway Mechanism

The primary degradation route is hydrolysis of the amide bond, yielding 4-fluorobenzylamine and butyric acid .[1] The fluorine atom on the ring is stable against hydrolysis but may be susceptible to nucleophilic aromatic substitution only under extreme conditions (not physiologically relevant).[1]

Diagram 2: Primary Degradation Pathway (Hydrolysis)

Caption: Hydrolytic cleavage of the amide bond yielding amine and acid degradation products.[1]

Synthesis & Purity Verification

For researchers synthesizing this compound de novo or verifying commercial supplies:

Synthesis Route (Schotten-Baumann):

-

Reactants: 4-Fluorobenzylamine (1.0 eq) + Butyryl Chloride (1.1 eq).[1]

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to scavenge HCl.[1]

-

Solvent: Dichloromethane (DCM) at 0°C → RT.

-

Workup: Wash with 1N HCl (remove unreacted amine), then Sat. NaHCO₃ (remove acid).[1]

-

Validation:

References

-

PubChem. N-[(4-fluorophenyl)methyl]butanamide (CID 3529002).[1][2] National Library of Medicine.[1] Available at: [Link][1]

-

Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]

-

ICH Guidelines. Q1A(R2): Stability Testing of New Drug Substances and Products.[1] International Council for Harmonisation.[1] Available at: [Link]

-

Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press.[1] (Standard reference for Solubility/Stability protocols).

Sources

Literature review on the biological activities of N-substituted benzamides

Executive Summary

The N-substituted benzamide scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. This guide dissects the three primary biological activities of this class: CNS modulation (via Dopamine D2/D3 antagonism), Epigenetic regulation (via HDAC inhibition), and Antimicrobial activity (via FtsZ inhibition).

Unlike generic reviews, this document focuses on the mechanistic causality of these activities and provides a validated synthetic workflow for researchers entering this chemical space.

CNS Modulation: The Orthopramides

Primary Agents: Sulpiride, Amisulpride, Metoclopramide. Target: Dopamine D2 and D3 receptors.[1][2][3][4][5]

Mechanistic Insight: The Biphasic Effect

The unique value of benzamide antipsychotics (unlike butyrophenones like haloperidol) lies in their biphasic dose-dependent profile .

-

Low Dose (50–100 mg/day): Preferential blockade of presynaptic D2/D3 autoreceptors .

-

High Dose (400–800 mg/day): Blockade of postsynaptic D2/D3 receptors .[4]

-

Causality: Prevents dopamine binding at the effector site in the limbic system.

-

Clinical Outcome: Antipsychotic effect (treating positive symptoms of schizophrenia).[2]

-

Selectivity and Safety

N-substituted benzamides exhibit "limbic selectivity." They bind preferentially to D2 receptors in the mesolimbic pathway rather than the nigrostriatal pathway. This results in a significantly lower incidence of Extrapyramidal Symptoms (EPS) compared to typical antipsychotics.

Data Summary: Benzamide Antipsychotics[1][5]

| Compound | D2 Affinity ( | D3 Affinity ( | Primary Indication | Bioavailability |

| Sulpiride | ~10–20 nM | ~15 nM | Schizophrenia, Vertigo | Low (~25-35%) |

| Amisulpride | 2.8 nM | 3.2 nM | Schizophrenia, Dysthymia | High (~48%) |

| Remoxipride | ~200 nM | Low | Withdrawn (Aplastic Anemia) | High |

Pathway Visualization: D2 Receptor Blockade

The following diagram illustrates the differential signaling blocked by benzamides.

Caption: Differential blockade of pre- and post-synaptic D2 receptors by benzamides dictates clinical outcome.

Epigenetic Regulation: HDAC Inhibition

Primary Agent: Entinostat (MS-275).[6] Target: Class I Histone Deacetylases (HDAC 1, 3).[7]

The "Zinc Binding Group" (ZBG) Hypothesis

Most HDAC inhibitors (like Vorinostat) use a hydroxamic acid group to chelate the Zinc ion (

N-substituted benzamides (specifically 2-aminobenzamides) utilize the benzamide moiety as the ZBG .

-

Mechanism: The amide oxygen and the aniline nitrogen coordinate the

ion. -

Selectivity: This coordination geometry is less flexible than hydroxamates, making benzamides highly selective for Class I HDACs (which have smaller pockets) over Class II.

-

Clinical Relevance: Entinostat has a half-life of ~100 hours, allowing once-weekly dosing, unlike the rapid clearance of hydroxamates.

Antimicrobial Frontier: FtsZ Inhibition

Primary Agent: PC190723.[8][9] Target: Filamenting temperature-sensitive mutant Z (FtsZ).

Mechanism of Action

FtsZ is a bacterial homolog of tubulin that polymerizes to form the Z-ring, essential for cell division.[10]

-

Benzamide Action: 3-methoxybenzamide derivatives bind to the interdomain cleft of FtsZ.[11]

-

Consequence: They stabilize the FtsZ filament (preventing depolymerization) or cause chaotic polymerization. This leads to filamentation —the bacteria grow long but cannot divide, eventually lysing.

-

Spectrum: Highly effective against Gram-positive pathogens like MRSA. Efficacy against Gram-negatives is currently limited by efflux pumps (AcraB-TolC), necessitating combination with efflux pump inhibitors.

Validated Synthetic Protocol

Objective: Synthesis of N-(4-fluorobenzyl)-2-amino-benzamide (Generic HDAC inhibitor precursor). Method: HATU-mediated Amide Coupling.[12][13][14]

Why HATU?

While EDC/HOBt is standard, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred for benzamides, especially when the aniline or the acid is sterically hindered or electron-deficient. It provides faster kinetics and reduces racemization.

Step-by-Step Workflow

Reagents:

-

2-Aminobenzoic acid (1.0 eq)

-

4-Fluorobenzylamine (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Solvent: Anhydrous DMF (Dimethylformamide)

Protocol:

-

Activation: Dissolve 2-aminobenzoic acid in DMF (0.2 M concentration) under

atmosphere. Add DIPEA. Stir for 5 minutes. -

Coupling Agent: Add HATU in one portion. The solution should turn slightly yellow. Stir for 15 minutes to form the activated ester (O-At ester).

-

Amine Addition: Add 4-fluorobenzylamine dropwise.

-

Reaction: Stir at Room Temperature (RT) for 4–12 hours.

-

Validation (TLC): Monitor using 50% EtOAc/Hexane. The product will appear as a new spot with a higher Rf than the acid. Note: If the acid spot persists, add 0.2 eq more HATU.

-

Workup (Critical for Purity):

-

Dilute reaction mixture with EtOAc (10x volume).

-

Wash 1: 1M HCl (Removes unreacted amine and DIPEA).

-

Wash 2: Saturated

(Removes unreacted acid and HATU byproducts). -

Wash 3: Brine (Drying).

-

-

Purification: Dry over

, concentrate, and recrystallize from EtOH or purify via flash column chromatography.

Synthesis Visualization

Caption: Optimized HATU coupling workflow for N-substituted benzamide synthesis.

References

-

Amisulpride Mechanism : Amisulpride: a review of its use in the management of schizophrenia. PubMed.[7] Available at: [Link]

-

Entinostat Profile : Entinostat: a promising treatment option for patients with advanced breast cancer. Future Oncology. Available at: [Link]

-

Benzamide HDAC Inhibitors : Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential.[7] ResearchGate.[5] Available at: [Link]

-

FtsZ Inhibition : The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ.[8][10][11][15] PubMed Central. Available at: [Link]

Sources

- 1. Amisulpride | C17H27N3O4S | CID 2159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. psychscenehub.com [psychscenehub.com]

- 3. What is the mechanism of Amisulpride? [synapse.patsnap.com]

- 4. Amisulpride: a review of its use in the management of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Histone deacetylase inhibition by Entinostat for the prevention of electrical and structural remodeling in heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Progress in the Development of Small-Molecule FtsZ Inhibitors as Chemical Tools for the Development of Novel Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]

- 13. Design and Synthesis of Novel Hybrid Benzamide-Peptide Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. First total synthesis of hoshinoamide A - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker’s Functionalization on Gram-Positive Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In-Vitro Screening of N-(4-fluorobenzyl)butanamide Bioactivity: A Technical Guide

Introduction: Rationale for the In-Vitro Evaluation of N-(4-fluorobenzyl)butanamide

This compound is a synthetic amide derivative with a structure amenable to forming various intermolecular interactions, suggesting a potential for diverse biological activities. The presence of a fluorobenzyl group is of particular interest, as fluorination is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. Amide-containing compounds are known to exhibit a wide range of bioactivities, including antifungal and anticonvulsant properties.[1][2] Furthermore, derivatives of N-substituted amides have been explored for their potential as protease inhibitors and analgesic agents. Given this chemical precedent, a preliminary in-vitro screening of this compound is a logical first step to elucidate its pharmacological potential.

This guide provides a comprehensive framework for the initial in-vitro screening of this compound, focusing on three key areas of broad biological relevance: cytotoxicity, anti-inflammatory activity, and antioxidant potential. The methodologies described herein are robust, well-validated, and designed to provide a foundational understanding of the compound's bioactivity profile.

Experimental Design: A Multi-Faceted Approach to Preliminary Screening

The initial screening of a novel compound necessitates a carefully designed experimental workflow to efficiently gather meaningful data. This guide proposes a tiered approach, beginning with an assessment of cytotoxicity to determine the safe concentration range for subsequent bioactivity assays. This is a critical step to ensure that any observed effects in later assays are not simply a consequence of cell death.[3][4][5] Following the determination of a non-toxic concentration range, the compound will be evaluated for its potential anti-inflammatory and antioxidant properties.

Figure 1: A tiered experimental workflow for the preliminary in-vitro screening of this compound.

Selection of Cell Lines and Reagents

For the initial cytotoxicity screening, a common and well-characterized cell line such as HeLa (human cervical cancer cells) or HEK293 (human embryonic kidney cells) is recommended due to their robustness and ease of culture. For the anti-inflammatory assays, a macrophage cell line like RAW 264.7 is suitable as they are key players in the inflammatory response. All reagents should be of high purity, and cell culture media and supplements should be sourced from reputable suppliers to ensure consistency and reproducibility of results.

Detailed Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the respective wells and incubate for 24 or 48 hours. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

| Parameter | Description |

| Cell Line | HeLa or HEK293 |

| Seeding Density | 5,000-10,000 cells/well |

| Compound Concentrations | 0.1, 1, 10, 50, 100 µM |

| Incubation Time | 24 or 48 hours |

| Positive Control | Doxorubicin |

| Detection Method | Absorbance at 570 nm |

Table 1: Key parameters for the MTT cytotoxicity assay.

Anti-Inflammatory Activity

Nitric oxide (NO) is a key inflammatory mediator. This assay measures the ability of the test compound to inhibit the production of NO by macrophages stimulated with lipopolysaccharide (LPS).[7]

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.

-

Compound and LPS Treatment: Pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (e.g., L-NAME, a known NO synthase inhibitor).

-

Nitrite Measurement: After incubation, collect the cell supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

-

Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition by the test compound.

Protein denaturation is a well-documented cause of inflammation.[8][9] This assay evaluates the ability of a compound to inhibit thermally-induced protein denaturation.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 0.5 mL of a 1% aqueous solution of bovine serum albumin (BSA) and 0.5 mL of the test compound at various concentrations.

-

Incubation: Incubate the mixture at 37°C for 20 minutes.

-

Heat-Induced Denaturation: Induce denaturation by heating the mixture at 72°C for 5 minutes.

-

Absorbance Measurement: After cooling, measure the turbidity of the solution by measuring the absorbance at 660 nm.

-

Data Analysis: Calculate the percentage of inhibition of protein denaturation using a standard anti-inflammatory drug like diclofenac sodium as a positive control.

| Assay | Principle | Cell Line (if applicable) | Positive Control |

| Nitric Oxide Scavenging | Measures inhibition of LPS-induced NO production. | RAW 264.7 | L-NAME |

| Protein Denaturation | Measures inhibition of heat-induced protein denaturation. | N/A | Diclofenac Sodium |

Table 2: Overview of in-vitro anti-inflammatory assays.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method to determine the antioxidant capacity of a compound.[10][11] DPPH is a stable free radical that is reduced in the presence of an antioxidant, leading to a color change from purple to yellow.

Protocol:

-

Reaction Mixture Preparation: Prepare a solution of DPPH in methanol (e.g., 0.1 mM).

-

Compound Addition: Add various concentrations of this compound to the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity. A known antioxidant such as ascorbic acid or Trolox should be used as a positive control.

Figure 2: A simplified workflow for the DPPH radical scavenging assay.

Data Interpretation and Future Directions

The results from these preliminary in-vitro screens will provide a crucial initial assessment of the bioactivity of this compound.

-

Cytotoxicity: A low IC50 value would suggest potential as an anticancer agent, warranting further investigation in cancer cell lines. A high IC50 value indicates a good safety profile for exploring other therapeutic applications.

-

Anti-inflammatory Activity: Significant inhibition of nitric oxide production or protein denaturation would suggest that this compound has anti-inflammatory potential. Further studies could explore its effects on other inflammatory mediators and signaling pathways.

-

Antioxidant Activity: Potent DPPH radical scavenging activity would indicate that the compound can neutralize free radicals, a property relevant to a wide range of diseases.

Positive results in any of these initial screens would justify more in-depth investigations, including mechanism of action studies, evaluation in more complex in-vitro models (e.g., co-cultures, 3D cell cultures), and eventually, in-vivo studies.

References

-

Szymański, P., et al. (2012). Synthesis, biological activity and molecular modeling of 4-fluoro-N-[ω-(1,2,3,4-tetrahydroacridin-9-ylamino)-alkyl]-benzamide derivatives as cholinesterase inhibitors. Arzneimittelforschung, 62(12), 655-60. Retrieved from [Link]

-

Pachiappan, S., Kodali, S., Palanisamy, S., & Chandrasekar, S. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. Bioscience Biotechnology Research Communications. Retrieved from [Link]

-

MDPI. (2023). In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. MDPI. Retrieved from [Link]

-

MDPI. (n.d.). Study on the In Vitro and In Vivo Antioxidant Activity and Potential Mechanism of Polygonum viviparum L. MDPI. Retrieved from [Link]

-

Peertechz. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Peertechz. Retrieved from [Link]

-

MDPI. (n.d.). Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines. MDPI. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and biological activities of the optical isomers of (+/-)-4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2- morpholinyl]methyl]benzamide (mosapride). PubMed. Retrieved from [Link]

-

PMC. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. PMC. Retrieved from [Link]

-

PMC. (n.d.). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. PMC. Retrieved from [Link]

-

PMC. (2017). Screening and identification of novel biologically active natural compounds. PMC. Retrieved from [Link]

-

PMC. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Various in vitro and in vivo antioxidant assays, their principles, advantages, and limitations. Retrieved from [Link]

-

ResearchGate. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. Retrieved from [Link]

-

Boster. (n.d.). Cytotoxicity Assays | Life Science Applications. Retrieved from [Link]

-

PubMed. (n.d.). Study of the sites and mechanisms of action of bumetanide in man. PubMed. Retrieved from [Link]

-

Drug Target Review. (2020). High-throughput screening as a method for discovering new drugs. Retrieved from [Link]

-

NIH. (2016). Synthesis, Antifungal Evaluation and In Silico Study of N-(4-Halobenzyl)amides. NIH. Retrieved from [Link]

-

International Biopharmaceutical Industry. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]

-

Taylor & Francis. (n.d.). In Vitro Methods of Assay of Antioxidants: An Overview. Retrieved from [Link]

-

MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). In vitro Screening Systems. Retrieved from [Link]

-

PMC. (2025). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. PMC. Retrieved from [Link]

-

NCBI. (n.d.). Bumetanide - StatPearls. Retrieved from [Link]

-

PubMed. (n.d.). (3R)-3-amino-4-(2,4,5-trifluorophenyl)-N-{4-[6-(2-methoxyethoxy)benzothiazol-2-yl]tetrahydropyran-4-yl}butanamide as a potent dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. PubMed. Retrieved from [Link]

-

IGI Global. (2025). In Vitro Antioxidants Activity: Significance and symbolism. Retrieved from [Link]

-

Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

Sources

- 1. Synthesis, Antifungal Evaluation and In Silico Study of N-(4-Halobenzyl)amides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 4. opentrons.com [opentrons.com]

- 5. kosheeka.com [kosheeka.com]

- 6. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models [mdpi.com]

- 7. bbrc.in [bbrc.in]

- 8. mdpi.com [mdpi.com]

- 9. journalajrb.com [journalajrb.com]

- 10. mdpi.com [mdpi.com]

- 11. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Part 1: Executive Summary & Scientific Rationale

Introduction

This application note details the synthesis, purification, and characterization of N-(4-fluorobenzyl)butanamide , a structural motif commonly encountered in TRPV1 agonists, cannabinoid mimetics, and fluorinated bioisosteres.[1]

The incorporation of the 4-fluorobenzyl group is a strategic medicinal chemistry modification.[1] The fluorine atom, while sterically similar to hydrogen (van der Waals radius 1.47 Å vs 1.20 Å), significantly alters the electronic properties of the aromatic ring ($ \sigma_p = 0.06 $) and increases metabolic stability against P450 oxidation at the para-position (metabolic blocking).

Retrosynthetic Logic

The target molecule is a secondary amide.[1] The most robust disconnection is at the amide bond, leading to two primary precursors:[1]

-

Nucleophile: 4-Fluorobenzylamine (commercially available, nucleophilic primary amine).[1]

-

Electrophile: Butyryl source (Butyryl chloride for kinetics; Butyric acid for safety/handling).[1][2]

We present two validated protocols:

-

Method A (Acyl Chloride): High-yielding, scalable, requires anhydrous conditions.[1]

-

Method B (Coupling Agent): Mild conditions, ideal for parallel synthesis libraries, avoids corrosive acid chlorides.[1]

Part 2: Chemical Mechanism & Workflow[2]

Reaction Mechanism (Method A)

The synthesis proceeds via a Nucleophilic Acyl Substitution .[1] The nitrogen lone pair of the benzylamine attacks the carbonyl carbon of the butyryl chloride, forming a tetrahedral intermediate. The chloride ion is ejected, reforming the carbonyl.[1] A non-nucleophilic base (Triethylamine or DIPEA) is required to neutralize the generated HCl, driving the equilibrium forward and preventing the formation of unreactive amine hydrochloride salts.[1]

Figure 1: Mechanistic flow of the Schotten-Baumann type acylation under anhydrous conditions.

Part 3: Experimental Protocols

Method A: Acyl Chloride Route (Standard Scale: 1-10g)

Best for: Scale-up, high yield (>90%), simple purification.

Reagents:

-

4-Fluorobenzylamine (1.0 equiv)[1]

-

Butyryl Chloride (1.1 equiv) [Caution: Lachrymator]

-

Triethylamine (TEA) (1.5 equiv)

-

Dichloromethane (DCM) (anhydrous, 10 mL/g of substrate)

Protocol:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Add 4-Fluorobenzylamine (1.0 equiv) and TEA (1.5 equiv) to the flask. Dissolve in anhydrous DCM .

-

Cooling: Submerge the flask in an ice-water bath (0 °C). Causality: The reaction is exothermic; cooling prevents side reactions and controls HCl gas evolution.[1]

-

Addition: Add Butyryl Chloride (1.1 equiv) dropwise via syringe or addition funnel over 15 minutes.[1]

-

Observation: White precipitate (TEA·HCl) will form immediately.[1]

-

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours.

-

Quench: Add saturated aqueous NaHCO₃ (10 mL) to quench unreacted acid chloride.

Method B: HATU Coupling Route (Library Scale: <100mg)

Best for: Parallel synthesis, avoiding noxious acid chlorides.[2]

Reagents:

-

Butyric Acid (1.0 equiv)

-

4-Fluorobenzylamine (1.1 equiv)[1]

-

HATU (1.1 equiv)

-

DIPEA (2.0 equiv)

-

DMF (5 mL/mmol)[2]

Protocol:

-

Dissolve Butyric Acid in DMF.

-

Add DIPEA and HATU .[1] Stir for 5 minutes to activate the acid (formation of the active ester).[1]

-

Add 4-Fluorobenzylamine .[1]

-

Stir at Room Temperature for 12 hours.

-

Dilute with EtOAc and wash with LiCl (5% aq) to remove DMF.[1]

Part 4: Purification & Workup Strategy[2]

The lipophilic nature of the fluorobenzyl group allows for a highly efficient "self-validating" extractive workup that removes most impurities without chromatography.[1]

Figure 2: Purification decision tree.[1][2] The acid/base wash sequence ensures removal of both nucleophilic and electrophilic starting materials.[1]

Purification Protocol

-

Transfer the reaction mixture to a separatory funnel.

-

Acid Wash: Wash organic layer with 1M HCl (2 x 20 mL).[1]

-

Purpose: Protonates unreacted 4-fluorobenzylamine, moving it to the aqueous phase.[1]

-

-

Base Wash: Wash organic layer with Sat.[1] NaHCO₃ (2 x 20 mL).

-

Purpose: Neutralizes any residual HCl and converts unreacted butyric acid (from hydrolyzed chloride) to water-soluble butyrate.[1]

-

-

Drying: Wash with Brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Final Polish: If the product is a solid (expected MP ~60-80 °C), recrystallize from hot Hexane with minimal EtOAc. If an oil, dry under high vacuum (<1 mbar) for 4 hours to remove trace solvent.[1][2]

Part 5: Characterization & Data[1]

Expected Analytical Data

The following data serves as the quality control standard.

| Technique | Parameter | Expected Result | Interpretation |

| TLC | Rf Value | ~0.5 (50% EtOAc/Hex) | Distinct from amine (Rf ~0.[1]1) |

| 1H NMR | δ 4.4 ppm (d) | Doublet (J~6Hz) | Benzylic CH₂ coupled to NH |

| 1H NMR | δ 5.8-6.5 ppm | Broad Singlet | Amide NH proton |

| 1H NMR | δ 0.9 ppm (t) | Triplet | Terminal methyl of butyryl group |

| 19F NMR | δ -115 to -118 ppm | Multiplet | Diagnostic for 4-F-benzyl ring |

| IR | 1640-1650 cm⁻¹ | Strong Band | Amide I (C=O stretch) |

19F NMR Validation

The 19F NMR is the specific identity test.[1] The signal should appear as a complex multiplet (decoupled: singlet) around -116 ppm (referenced to CFCl₃).[1] A shift significantly different (e.g., -110 or -125 ppm) indicates oxidation or loss of the benzyl integrity.[1]

Part 6: Safety & Handling

-

Butyryl Chloride: Corrosive, causes severe skin burns and eye damage.[1] Reacts violently with water.[1] Handle only in a fume hood.

-

4-Fluorobenzylamine: Causes skin irritation and serious eye damage.[1]

-

Waste Disposal: Aqueous washes containing TEA/DIPEA and fluorinated amines must be disposed of in basic organic aqueous waste streams, not down the drain.[1]

Part 7: References

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 10: Nucleophilic substitution at the carbonyl group).[1]

-

Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][3][4] Tetrahedron, 61(46), 10827-10852.[1] (Review of coupling agents including HATU).

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] (Rationale for fluorobenzyl usage).

-

Kubasik, M. A., et al. (2006).[1][5] 19F NMR chemical shifts induced by a helical peptide. ChemBioChem, 7(7), 1056-1061.[1][5] (Reference for 4-fluorobenzyl amide 19F shifts).

Sources

Application Note: Structural Elucidation of N-(4-fluorobenzyl)butanamide using Mass Spectrometry and Infrared Spectroscopy

Abstract

This technical guide provides a comprehensive analysis of N-(4-fluorobenzyl)butanamide using Electron Ionization Mass Spectrometry (EI-MS) and Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy. We will delve into the theoretical underpinnings of the fragmentation patterns and vibrational modes observed for this molecule. Detailed, field-tested protocols for sample analysis are provided, offering a robust framework for the structural characterization of this and similar N-substituted amide compounds, which are prevalent scaffolds in medicinal chemistry.

Introduction: The Importance of Spectroscopic Analysis in Drug Discovery

In the landscape of modern drug development, the unambiguous structural confirmation of synthesized compounds is a critical checkpoint. This compound, a molecule featuring a secondary amide linkage and a fluorinated aromatic ring, represents a common structural motif in pharmacologically active agents. Mass spectrometry and infrared spectroscopy are indispensable, complementary techniques that provide orthogonal information regarding a molecule's structure. Mass spectrometry elucidates the molecular weight and offers insights into the molecular framework through controlled fragmentation, while infrared spectroscopy probes the functional groups present by identifying their characteristic vibrational frequencies. This application note serves as an in-depth guide to leveraging these techniques for the comprehensive characterization of this compound.

Mass Spectrometry Analysis

Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, leading to reproducible and often extensive fragmentation.[1] This fragmentation is invaluable for structural elucidation as the resulting fragment ions are indicative of the molecule's constituent parts.

Predicted Fragmentation Pathways

The fragmentation of this compound under EI conditions is anticipated to be governed by several key processes, primarily centered around the amide functionality and the benzyl group. The initial ionization event involves the removal of an electron to form the molecular ion (M•+).[2]

A primary fragmentation route for N-benzylamides is the benzylic cleavage , which is the cleavage of the bond between the benzylic carbon and the nitrogen atom. This results in the formation of a stable 4-fluorobenzyl cation, which can further rearrange to the highly stable 4-fluorotropylium ion.[3][4][5] This fragment is often the base peak in the mass spectrum of benzyl-containing compounds.[6]

Another significant fragmentation pathway is alpha-cleavage , which involves the cleavage of the bond adjacent to the nitrogen atom within the butanamide moiety.[7] This can lead to the formation of a resonance-stabilized acylium ion.

The McLafferty rearrangement is a possibility for the butanamide portion of the molecule, given the presence of gamma-hydrogens. This rearrangement involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon bond, resulting in the elimination of a neutral alkene molecule.[8][9]

Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Proposed Structure/Formula | Fragmentation Pathway |

| [M]•+ | 195 | [C11H14FNO]•+ | Molecular Ion |

| [M - C3H7]•+ | 152 | [C8H7FNO]•+ | Loss of propyl radical |

| [C7H6F]+ | 109 | [FC6H4CH2]+ | Benzylic Cleavage |

| [C4H8NO]+ | 86 | [CH3CH2CH2CONH2]•+ | McLafferty Rearrangement |

| [C4H7O]+ | 71 | [CH3CH2CH2CO]+ | Alpha-cleavage |

| [C3H7]+ | 43 | [CH3CH2CH2]+ | Cleavage of butanoyl group |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines the general procedure for acquiring an EI mass spectrum for a solid sample like this compound.

-

Sample Preparation:

-

Ensure the this compound sample is of high purity to avoid interference from impurities.

-

No derivatization is typically required for EI-MS analysis of such compounds.

-

-

Instrumentation and Parameters:

-

Mass Spectrometer: A high-resolution mass spectrometer equipped with an EI source.

-

Sample Introduction: Utilize a direct insertion probe for solid samples.[10]

-

Ionization Energy: Standard 70 eV to ensure sufficient fragmentation and allow for comparison with spectral libraries.[11]

-

Source Temperature: Typically maintained around 200-250 °C to ensure sample volatilization.

-

Mass Range: Scan from m/z 40 to 300 to encompass the molecular ion and all significant fragments.

-

Data Acquisition: Acquire data in full scan mode to obtain a complete mass spectrum.

-

-

Data Analysis:

-

Identify the molecular ion peak. For compounds containing one nitrogen atom, this will be an odd nominal mass, consistent with the Nitrogen Rule.[8]

-

Identify the base peak (the most intense peak in the spectrum).

-

Propose structures for the major fragment ions and correlate them with the predicted fragmentation pathways.

-

If available, compare the acquired spectrum with a library of known spectra for confirmation.

-

Diagram: Predicted EI-MS Fragmentation of this compound

Caption: A streamlined workflow for the MS and IR analysis of this compound.

Conclusion

The combined application of Electron Ionization Mass Spectrometry and Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy provides a powerful and efficient means for the structural elucidation of this compound. The predicted mass spectral fragmentation patterns, including benzylic cleavage and McLafferty rearrangement, in conjunction with the characteristic infrared absorptions of the secondary amide and fluorophenyl groups, offer a self-validating system for confirming the molecular structure. The protocols detailed herein are designed to be robust and reproducible, providing researchers with a reliable framework for the characterization of novel chemical entities in the drug discovery pipeline.

References

- Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. (2024). Research and Reviews: Journal of Chemistry.

- An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucid

- Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. MSE 364/METE 358, Materials/Metallurgical Laboratory II, Materials Engineering Department, KNUST, Kumasi.

- Electron Ioniz

- ATR-FTIR Spectroscopy Basics. Mettler Toledo.

- Electron ioniz

- Use of FTIR spectroscopy coupled with ATR for the determination of atmospheric compounds. (2006).

- Interpret

- α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). (2016). Vidya-mitra.

- Mass Spectrometry of Some Common Functional Groups. (2024). Chemistry LibreTexts.

- Video: Mass Spectrometry: Aromatic Compound Fragment

- Algorithm for Selecting Organic Compounds to Verify the Resolution of Electron Ioniz

- mass spectrometry: tropylium ion. (2018). YouTube.

- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry.

- Alpha (α) Cleavage. (n.d.). Chemistry Steps.

- predicting likely fragments in a mass spectrum. (2023). Chem Help ASAP.

- IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Colorado Boulder.

- Infrared Spectra of Some Common Functional Groups. (2021). Chemistry LibreTexts.

- Tropylium Ion, an Intriguing Moiety in Organic Chemistry. (2023). PMC.

- Infrared Spectroscopy. (n.d.).

- Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines. (1999). PubMed.

- DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020). ACS Omega.

- FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. (2022). PMC.

- How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology.

- Leveraging Infrared Spectroscopy for Automated Structure Elucid

- mass spectra - fragmentation p

- Formation of benzyl and tropylium ions from gaseous toluene and cycloheptatriene cations. (n.d.). Journal of the American Chemical Society.

- Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. (n.d.). PMC.

- McLafferty Rearrangement. (2021). YouTube.

- Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity. (n.d.). DSpace@MIT.

- The fe

- Potential Energy Surface around the Tropylium Ion. (n.d.). Digital Commons@ETSU.

- Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science.

- Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2020). Spectroscopy Online.

- Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. (2020). PMC.

- The Surprising Dynamics of the McLafferty Rearrangement. (2023).

- INFRARED SPECTROSCOPY. (n.d.). St.

- Web-based application for in silico fragment

- Molecular Structure Prediction Using Infrared Spectra. (2017). CS229.

- Amide I and amide II band assignments in FTIR spectra of crosslinked FF-amide dipeptides? (2017).

- Infrared Spectrometry. (n.d.).

- McLafferty Rearrangement. (n.d.).

- MS/MS fragment

- mass spectrometry: alpha-cleavage. (2018). YouTube.

- McLafferty Rearrangement in Mass Spectroscopy and Tricks to identify an unknown structure. (2021). YouTube.

- Interpreting Infrared Spectra. (n.d.). Specac Ltd.

- McLafferty Rearrangement - UCF CHM2211 Chapter 14.34. (2022). YouTube.

Sources

- 1. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. m.youtube.com [m.youtube.com]

- 4. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

- 5. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. Electron ionization - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

Use of N-(4-fluorobenzyl)butanamide as an intermediate in medicinal chemistry

This guide details the application of N-(4-fluorobenzyl)butanamide (and its functionalized derivatives) as a critical intermediate in medicinal chemistry. It is primarily utilized as a scaffold precursor for N-benzyl-pyrrolidin-2-ones (lactams) , a structural motif central to novel GluN2B Negative Allosteric Modulators (NAMs) for depression and racetam-class anticonvulsants .

Strategic Synthesis of N-Benzyl Pyrrolidinone Scaffolds for GluN2B Modulation

Executive Summary

This compound (and its

Key Applications

-

GluN2B NAM Synthesis: Precursor to piperidinyl-pyrrolidinone linkers found in next-generation antidepressants.

-

Racetam Mimetics: Scaffold for synthesizing 4-substituted pyrrolidinone anticonvulsants (analogs of Levetiracetam/Brivaracetam).

-

Fragment-Based Drug Discovery (FBDD): Used as a lipophilic amide fragment for probing TRPV1 and HDAC binding pockets.

Chemical Pathway & Mechanism

The utility of this compound lies in its ability to undergo intramolecular cyclization to form the lactam ring. While the simple amide can be synthesized and then functionalized, the most efficient medicinal chemistry route often employs 2,4-dibromobutyryl chloride to generate the activated intermediate 2,4-dibromo-N-(4-fluorobenzyl)butanamide in one step, followed by cyclization.

Reaction Logic Diagram

The following flow illustrates the transformation from raw materials to the bioactive lactam core.

Figure 1: Synthetic pathway for accessing the N-benzyl-pyrrolidinone pharmacophore using the butanamide intermediate.

Detailed Experimental Protocols

Protocol A: Synthesis of the Activated Intermediate

Target: 2,4-Dibromo-N-(4-fluorobenzyl)butanamide Context: This protocol generates the di-brominated amide directly. If the non-brominated This compound is required (e.g., as a negative control), substitute butyryl chloride for 2,4-dibromobutyryl chloride.

Reagents:

-

4-Fluorobenzylamine (1.0 equiv)

-

2,4-Dibromobutyryl chloride (1.1 equiv) [CAS: 82825-82-5]

-

Triethylamine (TEA) (1.2 equiv)

-

Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

-

Preparation: In a flame-dried 250 mL round-bottom flask, dissolve 4-fluorobenzylamine (10 mmol, 1.25 g) in anhydrous DCM (50 mL). Add TEA (12 mmol, 1.67 mL) and cool the mixture to 0°C under an inert nitrogen atmosphere.

-

Addition: Dropwise add a solution of 2,4-dibromobutyryl chloride (11 mmol) in DCM (10 mL) over 20 minutes. Note: The reaction is exothermic; maintain temperature < 5°C to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The product usually appears as a less polar spot compared to the amine.

-

Workup: Quench with water (50 mL). Separate the organic layer and wash sequentially with 1N HCl (2 x 30 mL) to remove unreacted amine, sat. NaHCO₃ (2 x 30 mL), and brine.

-

Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Recrystallize the crude solid from EtOAc/Hexane or purify via silica gel chromatography (0-30% EtOAc in Hexane).

-

Expected Yield: 85-92%

-

Appearance: White to off-white crystalline solid.

-

Protocol B: Cyclization to 3-Bromo-1-(4-fluorobenzyl)pyrrolidin-2-one

Context: This step converts the linear butanamide into the cyclic lactam core, creating the "head group" for many glutamate receptor modulators.

Reagents:

-

2,4-Dibromo-N-(4-fluorobenzyl)butanamide (from Protocol A)

-

Tetrabutylammonium bromide (TBAB) (0.05 equiv) - Phase Transfer Catalyst

-

50% NaOH solution (aq) OR Potassium tert-butoxide (KOtBu) in THF

-

DCM or THF

Step-by-Step Procedure:

-

Setup: Dissolve the intermediate (5 mmol) in DCM (25 mL). Add TBAB (0.25 mmol).

-

Cyclization: Cool to 0°C. Add 50% NaOH (10 mL) rapidly with vigorous stirring. Alternative: For moisture-sensitive substrates, use KOtBu (1.1 equiv) in dry THF at -78°C to 0°C.

-

Monitoring: The reaction typically completes within 1–2 hours. The mechanism involves deprotonation of the amide nitrogen followed by intramolecular nucleophilic attack at the

-carbon (displacing the primary bromide). -

Workup: Dilute with water and extract with DCM. Wash organics with water and brine. Dry over MgSO₄.

-

Result: Concentration yields the 3-bromo-lactam . This intermediate is unstable on silica and should be used immediately for the next nucleophilic substitution step (e.g., reacting with a piperidine derivative to form the final drug scaffold).

Analytical Data & Validation Criteria

To ensure the integrity of the intermediate before proceeding to complex coupling, verify the following physicochemical properties.

| Parameter | Specification | Diagnostic Signal (1H NMR, 400 MHz, CDCl3) |

| Appearance | White Crystalline Solid | N/A |

| Purity (HPLC) | > 98% | N/A |

| Key Proton A | Amide NH | |

| Key Proton B | Benzylic CH₂ | |

| Key Proton C | ||

| Key Proton D | ||

| Mass Spec | [M+H]+ | Matches calculated MW (Check isotopic pattern for Br) |

Biological & Therapeutic Context

The This compound motif is not merely a linker; it is a pharmacophore designed for specific interactions within the GluN2B subunit of the NMDA receptor.

-

Metabolic Stability: The 4-fluoro substitution blocks the primary site of metabolic oxidation (para-position of the benzyl ring), significantly extending the half-life (

) of the resulting drug candidate compared to unsubstituted benzyl analogs. -

GluN2B Selectivity: In compounds like BMS-986169 , the N-benzyl lactam moiety binds to the ifenprodil binding site at the interface of the GluN2B and GluN1 subunits. The lactam carbonyl acts as a hydrogen bond acceptor, while the fluorobenzyl group occupies a hydrophobic pocket.

-

Safety Profile: Unlike older NMDA antagonists (e.g., ketamine), GluN2B-selective NAMs derived from this scaffold aim to reduce psychotomimetic side effects while retaining rapid antidepressant efficacy.

References

-

GluN2B NAM Synthesis: Kempson, J., et al. "Evolution of a Scale-Up Synthesis to a Potent GluN2B Inhibitor and Its Prodrug."[1][2] Organic Process Research & Development, 2018, 22(8), 1063–1072. Link[2]

-

BMS-986163 Discovery: Marcin, L. R., et al. "BMS-986163, a Negative Allosteric Modulator of GluN2B with Potential Utility in Major Depressive Disorder."[1][3][4] ACS Medicinal Chemistry Letters, 2018, 9(5), 472–477.[4][5] Link[4]

- Lactam Scaffolds: Carreira, E. M., & Kvaerno, L. Classics in Stereoselective Synthesis. Wiley-VCH, 2009.

-

Pharmacophore Modeling: Hanson, J. E., et al. "Therapeutic potential of N-methyl-D-aspartate receptor modulators in psychiatry."[6] Neuropsychopharmacology, 2024, 49, 51–66.[6] Link

Sources

- 1. ORCID [orcid.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. BMS-986163, a Negative Allosteric Modulator of GluN2B with Potential Utility in Major Depressive Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2024197289A1 - Negative allosteric modulators of glun2b receptors and methods of making and using the same - Google Patents [patents.google.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Substituted Benzamide Derivatives

Welcome to the technical support center for the synthesis of N-substituted benzamide derivatives. This guide is designed for researchers, scientists, and professionals in drug development, offering practical solutions to common challenges encountered during amide bond formation. Here, we delve into the causality behind experimental choices, providing field-proven insights to enhance your synthetic outcomes.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, offering explanations and actionable protocols to resolve them.

Issue 1: Low to No Product Formation

Q: My reaction has resulted in a very low yield or no desired benzamide product. What are the potential causes and how can I rectify this?

A: Low or no product formation is a frequent challenge, often stemming from several key factors related to starting materials, reaction conditions, and the choice of reagents.

Potential Causes & Solutions:

-

Poor Carboxylic Acid Activation: The most common method for forming an amide bond involves the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[1] If this activation is inefficient, the reaction will not proceed.

-

Protocol for Acid Chloride Formation: A robust method for activation is the conversion of the benzoic acid derivative to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[2]

-

In a fume hood, dissolve the benzoic acid derivative (1 equiv.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add thionyl chloride (1.5-2.0 equiv.) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and then reflux for 1-3 hours, monitoring the reaction by TLC or the cessation of gas evolution.

-

Remove the excess thionyl chloride and solvent under reduced pressure. The resulting acyl chloride can often be used in the next step without further purification.

-

-

-

Hydrolysis of Activated Species: Acyl chlorides and other activated intermediates are highly susceptible to hydrolysis, which converts them back to the unreactive carboxylic acid.[3][4]

-

Mitigation Strategy: It is crucial to use anhydrous (dry) solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] Ensure all glassware is thoroughly dried before use.

-

-

Protonation of the Amine: The amine nucleophile can be protonated by acidic byproducts (e.g., HCl from acyl chloride reactions) or acidic starting materials, rendering it non-nucleophilic.[4]

-

Solution: The inclusion of a non-nucleophilic base is essential to neutralize any acid formed during the reaction.[5] Common choices include tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA), or pyridine. Typically, 2-3 equivalents of the base are used.

-

-

Low Nucleophilicity of the Amine: Electron-deficient anilines or sterically hindered amines can be poor nucleophiles, leading to slow or incomplete reactions.[6][7]

-

Troubleshooting: For these challenging substrates, more potent coupling reagents may be required (see Issue 2). Alternatively, converting the carboxylic acid to a more reactive acyl fluoride can be effective.[7] A protocol using cyanuric fluoride or XtalFluor-E can be employed for this purpose.

-

Issue 2: Prominent Side Product Formation

Q: My reaction is producing significant amounts of side products, complicating purification and reducing the yield of my desired N-substituted benzamide. How can I minimize these?

A: Side reactions are a common hurdle in amide synthesis. Understanding their mechanisms is key to their prevention.

Common Side Reactions and Prevention Strategies:

-

N-Acylurea Formation (with Carbodiimides): When using carbodiimide coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is difficult to remove.

-

Preventative Measure: The addition of a nucleophilic additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can trap the O-acylisourea to form an active ester, which is less prone to rearrangement and more reactive towards the amine.[4] The use of these additives is now standard practice for most carbodiimide-mediated couplings.

-

-

Over-acylation (Diacylation): Primary amines can sometimes react with two molecules of the activated carboxylic acid, leading to the formation of a diacylated byproduct.[3]

-

Control Measures: This can often be minimized by the slow addition of the activating agent or activated carboxylic acid to the reaction mixture containing the amine.[3] Maintaining a slight excess of the amine can also help.

-

-

Epimerization/Racemization: For chiral carboxylic acids, particularly α-amino acids, the activation process can lead to the loss of stereochemical integrity at the α-carbon.[8] This occurs via the deprotonation of the α-proton, which is facilitated by the electron-withdrawing nature of the activated carboxyl group.[8]

-

Minimizing Epimerization:

-

Use coupling reagents known to suppress racemization, such as those based on HOAt (e.g., HATU).

-

Employ a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like TEA or DIPEA.

-

Maintain low reaction temperatures.

-

The combination of T3P (n-propanephosphonic acid anhydride) and pyridine has been shown to be effective for low-epimerization amide bond formation.[8][9]

-

-

Issue 3: Difficulty in Coupling Sterically Hindered or Electron-Deficient Substrates

Q: I am struggling to couple a sterically hindered benzoic acid with a bulky amine (or an electron-deficient aniline). Standard coupling methods are failing. What alternative strategies can I employ?

A: The coupling of sterically demanding or electronically deactivated substrates is a well-known challenge in amide synthesis.[7][10] Standard coupling reagents may not be sufficiently reactive to overcome the steric hindrance or the low nucleophilicity of the amine.

Advanced Strategies for Challenging Couplings:

-

Use of High-Reactivity Coupling Reagents: Phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and uronium/aminium reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are generally more reactive than carbodiimides and can be effective for difficult couplings.[1]

| Coupling Reagent Class | Examples | Advantages | Disadvantages |

| Carbodiimides | DCC, EDC, DIC | Inexpensive, widely used | N-acylurea formation, racemization potential |

| Phosphonium Salts | PyBOP, PyAOP | High reactivity, good for hindered substrates | Can be expensive, byproducts can be difficult to remove |

| Uronium/Aminium Salts | HBTU, HATU, TBTU | High reactivity, fast reaction times, low racemization (especially HATU) | Potential for guanidinium byproduct formation |

| Other | T3P, COMU | Water-soluble byproducts (T3P), effective in aqueous media (COMU) | May require specific conditions or bases |

-

In Situ Formation of Acyl Fluorides: Acyl fluorides are more reactive than acyl chlorides and are particularly effective for coupling with sterically hindered or electron-deficient amines.[7]

-

Protocol: A protocol using a fluorinating agent like cyanuric fluoride or Deoxo-Fluor® can be employed. The carboxylic acid is first converted to the acyl fluoride in situ, followed by the addition of the amine.[7]

-

-